3-amino-3-[4-(difluoromethoxy)phenyl]propanoic Acid
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Overview
Description
3-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid is an organic compound with the molecular formula C10H11F2NO3 It is characterized by the presence of an amino group, a difluoromethoxy-substituted phenyl ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(difluoromethoxy)benzaldehyde and glycine.
Formation of Intermediate: The initial step involves the condensation of 4-(difluoromethoxy)benzaldehyde with glycine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.
Hydrolysis: The final step involves the hydrolysis of the amine to produce this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the difluoromethoxy group can enhance binding affinity through hydrophobic interactions. The propanoic acid moiety can participate in ionic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-3-[4-(methoxy)phenyl]propanoic acid
- 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid
- 3-amino-3-[4-(chloromethoxy)phenyl]propanoic acid
Uniqueness
3-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and designing novel molecules with enhanced biological activity.
Properties
IUPAC Name |
3-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO3/c11-10(12)16-7-3-1-6(2-4-7)8(13)5-9(14)15/h1-4,8,10H,5,13H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UABOSAZLODRFLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408865 |
Source
|
Record name | 3-Amino-3-[4-(difluoromethoxy)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127842-68-6 |
Source
|
Record name | 3-Amino-3-[4-(difluoromethoxy)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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